![molecular formula C24H22N4O2S B11997498 4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997498.png)
4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({(E)-[3-(Benciloxi)-4-metoxifenil]metilideno}amino)-5-(4-metilfenil)-4H-1,2,4-triazol-3-tiol es un compuesto orgánico complejo con la fórmula molecular C24H22N4O2S y un peso molecular de 430,533 g/mol . Este compuesto es parte de la familia de los triazoles, conocidos por sus diversas aplicaciones en química medicinal, agricultura y ciencia de materiales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-({(E)-[3-(Benciloxi)-4-metoxifenil]metilideno}amino)-5-(4-metilfenil)-4H-1,2,4-triazol-3-tiol típicamente involucra la condensación de aldehídos y aminas apropiados, seguidos de reacciones de ciclización y tiolación. Las condiciones de reacción a menudo incluyen el uso de solventes como metanol o etanol, y catalizadores como ácidos o bases para facilitar las reacciones .
Métodos de Producción Industrial
Si bien los métodos de producción industrial específicos para este compuesto no están ampliamente documentados, el enfoque general implicaría escalar los métodos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para obtener mayores rendimientos y pureza, utilizando solventes y catalizadores de grado industrial, y empleando reactores de flujo continuo para una producción eficiente.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-({(E)-[3-(Benciloxi)-4-metoxifenil]metilideno}amino)-5-(4-metilfenil)-4H-1,2,4-triazol-3-tiol se somete a diversas reacciones químicas, incluyendo:
Oxidación: Este compuesto puede ser oxidado para formar sulfoxidos o sulfones.
Reducción: Las reacciones de reducción pueden convertirlo en las aminas o alcoholes correspondientes.
Sustitución: Puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo de triazol.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como haluros o aminas. Las condiciones de reacción típicamente involucran temperaturas controladas y niveles de pH para garantizar transformaciones selectivas y eficientes.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfones, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
4-({(E)-[3-(Benciloxi)-4-metoxifenil]metilideno}amino)-5-(4-metilfenil)-4H-1,2,4-triazol-3-tiol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como ligando en química de coordinación.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluyendo actividades antimicrobianas, antifúngicas y anticancerígenas.
Industria: Puede utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y revestimientos
Mecanismo De Acción
El mecanismo de acción de 4-({(E)-[3-(Benciloxi)-4-metoxifenil]metilideno}amino)-5-(4-metilfenil)-4H-1,2,4-triazol-3-tiol involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o a sitios alostéricos, bloqueando así el acceso del sustrato o alterando la conformación de la enzima. Las vías involucradas pueden incluir la inhibición de enzimas metabólicas clave o la interrupción de las vías de señalización celular .
Comparación Con Compuestos Similares
Compuestos Similares
4-({(E)-[3-(Benciloxi)fenil]metilideno}amino)-5-ciclohexil-4H-1,2,4-triazol-3-tiol: Estructura similar pero con un grupo ciclohexilo en lugar de un grupo metilfenilo.
4-({(E)-[4-(Benciloxi)fenil]metilideno}amino)-5-(3-metilfenil)-4H-1,2,4-triazol-3-tiol: Estructura similar pero con un patrón de sustitución diferente en el anillo fenilo.
Unicidad
La singularidad de 4-({(E)-[3-(Benciloxi)-4-metoxifenil]metilideno}amino)-5-(4-metilfenil)-4H-1,2,4-triazol-3-tiol radica en su patrón de sustitución específico, que puede influir en su reactividad química y actividad biológica. La presencia de grupos benciloxi y metoxilo en el anillo fenilo, junto con las funcionalidades triazol y tiol, proporciona una combinación única de propiedades que pueden aprovecharse en diversas aplicaciones.
Propiedades
Fórmula molecular |
C24H22N4O2S |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
4-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C24H22N4O2S/c1-17-8-11-20(12-9-17)23-26-27-24(31)28(23)25-15-19-10-13-21(29-2)22(14-19)30-16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3,(H,27,31)/b25-15+ |
Clave InChI |
MCLSZYHOJNIQLB-MFKUBSTISA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)OC)OCC4=CC=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11997433.png)
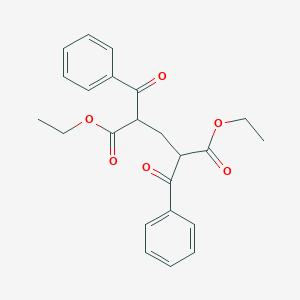
![5-(2,4-dichlorophenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11997442.png)


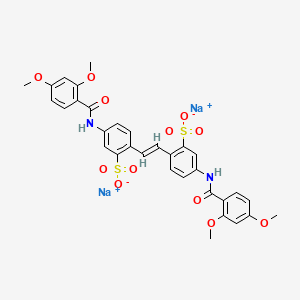

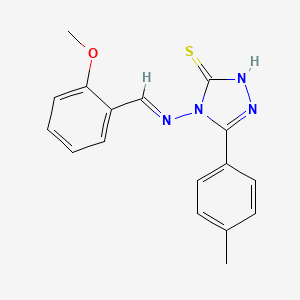

![4-[9-Bromo-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl ethyl ether](/img/structure/B11997470.png)
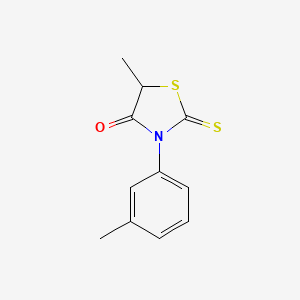
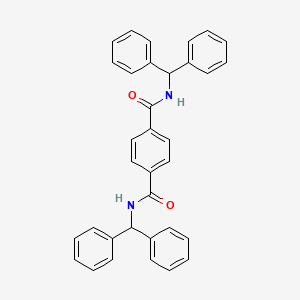
![3-(2-naphthyl)-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997501.png)

